O1-(Dimethoxytrityl)tetraethylene glycol

Übersicht

Beschreibung

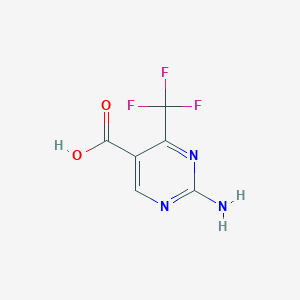

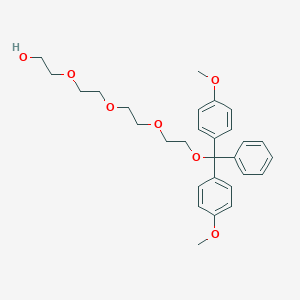

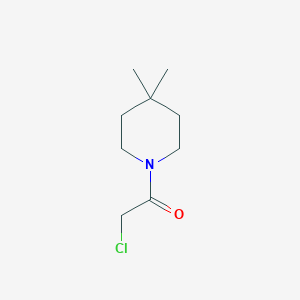

O1-(Dimethoxytrityl)tetraethylene glycol, also known as O1-(DMT)-Tetraethylene glycol, is a chemical compound with the molecular formula C29H36O7 and a molecular weight of 496.59 . It is used in various chemical reactions and has several synonyms, including 3,6,9,12-Tetraoxatridecan-1-ol .

Synthesis Analysis

The synthesis of polyethylene glycols (PEGs), which include tetraethylene glycol, involves the stepwise addition of tetraethylene glycol monomers on a polystyrene solid support . The monomer contains a tosyl group at one end and a dimethoxytrityl group at the other . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation . The synthesis is entirely chromatography-free .Molecular Structure Analysis

The molecular structure of O1-(Dimethoxytrityl)tetraethylene glycol is complex, with a molecular formula of C29H36O7 . It is a derivative of tetraethylene glycol, which has a simpler structure with a molecular formula of C8H18O5 .Chemical Reactions Analysis

The chemical reactions involving tetraethylene glycol often involve transesterification . For example, the transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) and poly(ethylene glycol)s (PEGs) is catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent (in bulk) .Physical And Chemical Properties Analysis

The physical and chemical properties of tetraethylene glycol derivatives depend on their molecular weight . They are water-soluble polymers that can form hydrogen bonds . They have a stable, flexible, and neutral backbone, and good solubility in water and many other solvents .Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBJWDNLBGXKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O1-(Dimethoxytrityl)tetraethylene glycol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)

![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)

![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)